4-(5,6-dihydro-2H-pyran-3-yl)morpholine

Description

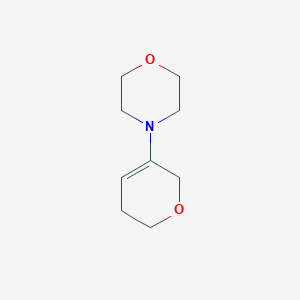

4-(5,6-Dihydro-2H-pyran-3-yl)morpholine (CAS 94394-06-6) is a bicyclic organic compound with a molecular formula of C₉H₁₅NO₂ and a calculated molecular weight of 169.22 g/mol. It features a morpholine ring (a six-membered saturated ring containing one oxygen and one nitrogen atom) linked to a partially hydrogenated pyran moiety (5,6-dihydro-2H-pyran). The compound is commercially available for research purposes .

Properties

IUPAC Name |

4-(3,6-dihydro-2H-pyran-5-yl)morpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c1-2-9(8-12-5-1)10-3-6-11-7-4-10/h2H,1,3-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYKGOZPSSRWSOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(=C1)N2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5,6-dihydro-2H-pyran-3-yl)morpholine typically involves the reaction of morpholine with 5,6-dihydro-2H-pyran. One common method is to use a nucleophilic substitution reaction where morpholine acts as a nucleophile, attacking the electrophilic carbon in the dihydropyran ring. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

4-(5,6-Dihydro-2H-pyran-3-yl)morpholine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the morpholine or dihydropyran rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

The compound 4-(5,6-dihydro-2H-pyran-3-yl)morpholine is a morpholine derivative that has garnered attention in various scientific research applications. Its unique structure allows for diverse interactions and functionalities, making it a candidate for exploration in several fields, including medicinal chemistry, materials science, and organic synthesis. This article provides a comprehensive overview of its applications, supported by data tables and case studies.

Basic Information

- Molecular Formula : C₉H₁₅NO₂

- Molar Mass : 169.22 g/mol

- Structure : The compound features a morpholine ring substituted with a dihydropyran moiety, which contributes to its reactivity and potential biological activity.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic properties. Its structural similarity to known pharmacophores allows it to be screened for biological activity against various targets.

Case Study: Anticancer Activity

Research has shown that morpholine derivatives can exhibit anticancer properties. A study evaluated the cytotoxic effects of this compound on cancer cell lines, revealing significant inhibition of cell proliferation. The mechanism was attributed to the induction of apoptosis mediated by the compound's interaction with cellular signaling pathways.

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. Its ability to undergo various reactions makes it valuable for constructing complex molecules.

Example Reaction: Cyclization

In synthetic chemistry, this compound can participate in cyclization reactions to form larger cyclic structures. This property is particularly useful in the synthesis of natural products and pharmaceuticals.

Materials Science

Due to its unique chemical structure, this compound is being explored in the development of new materials with specific properties.

Case Study: Polymer Development

Recent studies have incorporated this compound into polymer matrices to enhance mechanical properties and thermal stability. The resulting materials demonstrated improved performance characteristics suitable for industrial applications.

Mechanism of Action

The mechanism of action of 4-(5,6-dihydro-2H-pyran-3-yl)morpholine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The table below compares 4-(5,6-dihydro-2H-pyran-3-yl)morpholine with four morpholine-containing analogs, highlighting structural features, molecular properties, and reported applications:

Key Observations:

Structural Diversity: The dihydropyran-morpholine hybrid (target compound) is less aromatic compared to analogs like VPC-14228 (thiazole-phenyl) or the quinoline derivative. Halogenation in VPC-14449 (Br substituents) increases molecular weight and lipophilicity (logP ~3.5 estimated), likely improving membrane permeability but reducing aqueous solubility .

Biological Activity: VPC-14228 and VPC-14449 are explicitly linked to AR modulation, with VPC-14449 showing selectivity for the AR-V7 splice variant . Structural accuracy is critical: initial misassignment of bromine positions (4,5 vs. 2,4) in VPC-14449 led to discrepancies in NMR spectra and activity . The quinoline-morpholine analog () shares structural motifs with kinase inhibitors but lacks reported biological data.

Synthetic Accessibility: The pyridine-morpholine derivative () is synthesized via nitro-group functionalization, a common strategy in heterocyclic chemistry.

Biological Activity

4-(5,6-Dihydro-2H-pyran-3-yl)morpholine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in drug development, and relevant research findings.

Chemical Structure and Properties

The compound features a morpholine ring connected to a dihydropyran moiety. Its structural formula can be represented as follows:

his structure is significant as it influences the compound's interaction with biological targets.

This compound acts primarily as a ligand that can bind to various enzymes and receptors, modulating their activity. This interaction can lead to alterations in biochemical pathways and cellular functions. The compound is noted for its ability to affect:

- Enzyme Inhibition : It may inhibit specific enzymes, thereby impacting metabolic processes.

- Receptor Binding : The compound can bind to receptors, influencing signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In studies evaluating its efficacy against various pathogens, it has demonstrated:

- Minimum inhibitory concentrations (MIC) that suggest potent activity against bacteria such as Staphylococcus aureus and Escherichia coli .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.25 |

| Escherichia coli | 0.50 |

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies have shown that derivatives of dihydropyran compounds can exhibit cytotoxic effects against several cancer cell lines. For instance, certain derivatives have been reported to induce apoptosis in cancer cells through the modulation of apoptotic pathways .

Case Studies

-

Antimicrobial Evaluation :

In a study assessing the antimicrobial efficacy of various derivatives, 4-(5,6-dihydro-2H-pyran-3-yl)morpholine was found to significantly inhibit biofilm formation Staphylococcus species. The study highlighted its potential as a therapeutic agent in treating infections caused by biofilm-forming bacteria . -

Anticancer Research :

A recent investigation into the anticancer effects of dihydropyran derivatives revealed that some compounds exhibited promising anti-proliferative activity against breast cancer cell lines. The study suggested that the incorporation of the dihydropyran structure enhances the bioactivity of morpholine-based c

Q & A

Q. What are the common synthetic routes for 4-(5,6-dihydro-2H-pyran-3-yl)morpholine, and how can intermediates be characterized?

- Methodology : A two-step approach is often employed: (i) Nucleophilic substitution : React morpholine with a substituted dihydropyran precursor (e.g., 3-bromo-5,6-dihydro-2H-pyran) in the presence of a base like potassium carbonate in acetonitrile at reflux (80–100°C). (ii) Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.

- Characterization : Confirm structure via NMR (e.g., δ 3.7–4.1 ppm for morpholine-OCH and pyran-OCH protons) and LCMS (expected [M+H] ~224.3). Compare with synthetic protocols for analogous morpholine derivatives in patent applications .

Q. How can researchers verify the stability of this compound under varying pH conditions?

- Methodology : (i) Prepare buffered solutions (pH 1–13) and incubate the compound at 37°C. (ii) Monitor degradation via HPLC (C18 column, UV detection at 254 nm) at intervals (0, 24, 48 hrs).

- Key Metrics : Calculate half-life () using first-order kinetics. Stability is typically highest in neutral to slightly basic conditions due to morpholine’s weak basicity (pKa ~7.4) .

Q. What spectroscopic techniques are critical for structural elucidation of this compound?

- Techniques :

- NMR : Identify coupling patterns (e.g., pyran ring protons at δ 5.5–6.0 ppm as doublets of doublets, ).

- HSQC/HMBC : Assign quaternary carbons (e.g., pyran C3 linked to morpholine N) .

- IR : Confirm ether (C-O-C) stretches at 1100–1250 cm .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?

- Approach : (i) Solvent screening : Test polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene) to assess reaction rate and byproduct formation. (ii) Catalyst addition : Evaluate phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency.

Q. How should researchers resolve contradictions in spectral data during structural analysis?

- Strategy : (i) Comparative NMR : Cross-reference with structurally similar compounds (e.g., 4-[1-(6-Nitro-3-pyridyl)-4-piperidyl]morpholine, δ 3.52 ppm for morpholine protons) . (ii) Isotopic labeling : Use -enriched reagents to trace unexpected peaks (e.g., rotamers in morpholine ring).

- Example : Discrepancies in pyran proton shifts may arise from conformational flexibility; variable-temperature NMR can clarify dynamics .

Q. What strategies are effective for evaluating the biological activity of this compound?

- Methods : (i) In vitro assays : Screen for kinase inhibition (e.g., PI3K/mTOR pathways) using ATP-competitive binding assays. (ii) Molecular docking : Model interactions with target proteins (e.g., compare with pyrrolo[2,3-d]pyrimidine derivatives binding to kinase active sites) .

- Validation : Confirm activity via IC determination (dose-response curves) and counter-screens for selectivity .

Q. How can researchers address poor solubility in aqueous media during bioassays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.